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molecular formula C8H8Br2O B084745 3,5-Dibromo-4-methylanisole CAS No. 14542-71-3

3,5-Dibromo-4-methylanisole

Cat. No. B084745
M. Wt: 279.96 g/mol
InChI Key: BZRKRRXRNGVEIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06809199B2

Procedure details

To a suspension of 5.0 g of 2,6-dibromo-4-methoxytoluene in 90 mL of CCl4 was added N-bromosuccinimide and benzoyl peroxide. The resulting mixture was heated to reflux and stirred at the refluxing temperature while irradiating with a sunlamp for 2 h, then cooled and concentrated. The resulting residue was dissolved in 1:1 hexanes-Et2O and filtered through a pad of silica gel, then purified by flash chromatography on a Biotage 40M column, eluting with 98:2 hexanes-Et2O, to yield 2,6-Dibromo-4-methoxy-benzyl bromide as a pale yellow solid. 1H NMR (500 MHz, CDCl3): δ 7.11 (s, 2H); 4.82 (s, 2H); 3.80 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([Br:10])[C:3]=1[CH3:11].[Br:12]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([Br:10])[C:3]=1[CH2:11][Br:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)OC)Br)C
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred at the refluxing temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
while irradiating with a sunlamp for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 1:1 hexanes-Et2O
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on a Biotage 40M column
WASH
Type
WASH
Details
eluting with 98:2 hexanes-Et2O

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(CBr)C(=CC(=C1)OC)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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